molecular formula C8H5ClF3NO2 B1409618 Methyl 2-chloro-3-(trifluoromethyl)isonicotinate CAS No. 1227575-06-5

Methyl 2-chloro-3-(trifluoromethyl)isonicotinate

Cat. No.: B1409618
CAS No.: 1227575-06-5
M. Wt: 239.58 g/mol
InChI Key: CSUGBJBJOJDEAL-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-(trifluoromethyl)isonicotinate: is a chemical compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to an isonicotinic acid methyl ester structure. It is commonly used as a building block in the synthesis of various organic compounds due to its unique molecular structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-3-(trifluoromethyl)isonicotinate typically involves the reaction of 2-chloro-3-(trifluoromethyl)isonicotinic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-3-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-chloro-3-(trifluoromethyl)isonicotinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 2-chloroisonicotinate
  • Methyl 3-(trifluoromethyl)isonicotinate
  • Methyl 2-bromo-3-(trifluoromethyl)isonicotinate

Comparison: Methyl 2-chloro-3-(trifluoromethyl)isonicotinate is unique due to the presence of both a chlorine atom and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds that lack one of these functional groups .

Biological Activity

Methyl 2-chloro-3-(trifluoromethyl)isonicotinate (CAS: 1227575-06-5) is a chemical compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological interactions, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C8_8H5_5ClF3_3NO2_2
  • Molecular Weight : 239.58 g/mol

The presence of a trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in biological systems .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of isonicotinic acid derivatives with chlorinated and trifluoromethylating agents. Key steps typically include:

  • Formation of Isonicotinic Acid Derivative : Starting from isonicotinic acid, modifications are made to introduce the chloro and trifluoromethyl groups.
  • Esterification : The final step involves esterification with methanol to yield the methyl ester form of the compound.

These synthetic routes allow for high yields and purity, which are critical for subsequent biological testing .

Antimicrobial and Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial and anticancer activities. For instance:

  • Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance antibacterial properties due to increased membrane permeability .
  • Cytotoxicity Studies : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, with IC50_{50} values indicating potent cytotoxic effects. For example, some derivatives have shown IC50_{50} values as low as 0.068 µM against specific cancer cell lines, suggesting strong anticancer potential .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of various kinases, including VEGFR-2, which plays a crucial role in tumor angiogenesis. Inhibition of such targets can lead to reduced tumor growth and improved therapeutic outcomes .
  • DNA Interaction : Some studies suggest that these compounds may interact with DNA, potentially leading to cytotoxic effects through disruption of replication or transcription processes .

Case Studies

Several studies have highlighted the biological efficacy of this compound and its analogs:

  • Antimicrobial Efficacy : A study reported that derivatives exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with zone of inhibition values ranging from 11 mm to 14 mm .
  • Cytotoxicity Against Cancer Cells : In a comparative study, this compound was tested alongside established chemotherapeutics, showing comparable or superior cytotoxicity against several cancer cell lines .

Properties

IUPAC Name

methyl 2-chloro-3-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-3-13-6(9)5(4)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUGBJBJOJDEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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